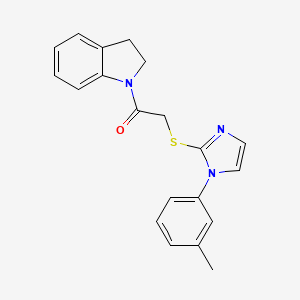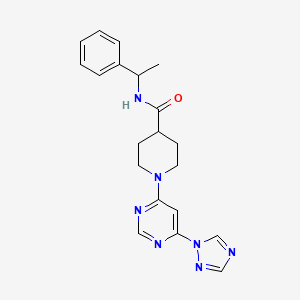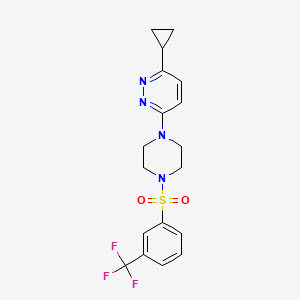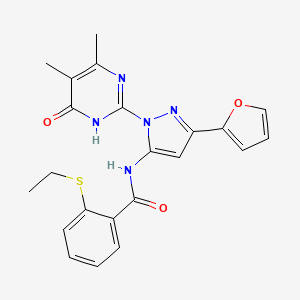
2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the specific compound is not directly studied in the provided papers, similar benzamide derivatives have been synthesized and characterized, indicating the potential for biological applications and interactions with various receptors and enzymes .
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions or condensation reactions with various starting materials. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions . Similarly, 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was derived from ortho-toluylchloride and 2-amino-4-picoline . These methods could potentially be adapted for the synthesis of 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction . Similarly, the molecular structure of other benzamide derivatives was revealed by X-ray crystallography, providing insights into their solid-state properties . These studies suggest that the molecular structure of 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide could also be elucidated using similar techniques.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including interactions with biological targets. For instance, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were screened against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showing inhibitory potential . This indicates that 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide may also interact with similar enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be characterized using various spectroscopic techniques. For example, the compound 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was characterized using infra-red, UV-Vis, and nuclear magnetic resonance spectroscopy . Additionally, the antioxidant properties of benzamide derivatives can be determined using assays such as the DPPH free radical scavenging test . These methods could be applied to analyze the physical and chemical properties of 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide.
Applications De Recherche Scientifique
Neuroleptic and Dopamine Antagonist Properties
- 2-Methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide exhibits significant neuroleptic properties. It shows potent and long-lasting inhibitory effects on apomorphine-induced behaviors, indicating potential as a neuroleptic drug with fewer side effects in treating psychosis (Usuda et al., 2004). Additionally, it acts as an antagonist of dopamine at D1-type dopamine receptors, suggesting its role in managing conditions influenced by dopamine receptors (Meltzer et al., 1983).
Anti-Cancer Potential
- The compound has been explored in the context of cancer treatment. Novel derivatives, such as substituted 4-(3-oxoquinuclidin-2-ylidene) benzamides, have been synthesized and evaluated as potential anti-cancer agents. These derivatives demonstrate notable anti-cancer activity, particularly against lung and breast cancer cell lines (Soni et al., 2015).
Antipsychotic Research
- The structure of 2-Methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide and its analogs have been a focus in the development of new antipsychotic drugs. These compounds, especially those combining the 2-phenylpyrrole side chain with pharmacophoric moieties, exhibit dopamine antagonistic activity and potential as antipsychotic agents with lower risk of side effects (van Wijngaarden et al., 1987).
Antibacterial Properties
- Some derivatives of 2-Methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide have shown antibacterial activity against both gram-positive and gram-negative bacteria. This indicates potential applications in developing new antibacterial agents (Adam et al., 2016).
Poly(ADP-ribose) Polymerase (PARP) Inhibitor Research
- The compound and its derivatives have been studied as PARP inhibitors for the treatment of cancer. One such derivative, ABT-888, has shown efficacy in combination with other cancer treatments, suggesting its role in enhancing cancer therapies (Penning et al., 2009).
Antihyperglycemic Agent Development
- Derivatives of 2-Methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide have been synthesized as part of a search for antidiabetic agents. Compounds like KRP-297, identified through structure-activity relationship studies, have emerged as candidate drugs for treating diabetes mellitus (Nomura et al., 1999).
Orientations Futures
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising future direction .
Propriétés
IUPAC Name |
2-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-5-6-10-17(14)19(23)20-12-15-11-18(22)21(13-15)16-8-3-2-4-9-16/h2-10,15H,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHILJYZKSNBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2525656.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2525657.png)

![3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525659.png)
![3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one](/img/structure/B2525662.png)



![2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2525672.png)
![N-[1-(3-Cyanophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2525674.png)

![Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525676.png)
